N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold substituted with a butyl group at the 1-position and a 5-ethylthiophene sulfonamide moiety at the 6-position. Its synthesis typically involves multi-step reactions, including cyclization and sulfonamide coupling, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-3-5-12-21-17-9-7-15(13-14(17)6-10-18(21)22)20-26(23,24)19-11-8-16(4-2)25-19/h7-9,11,13,20H,3-6,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATAXPQOWWDLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Butyl Group: The butyl group is introduced via alkylation, using butyl bromide and a suitable base such as potassium carbonate.
Oxidation to Form the Oxo Group: The oxo group is introduced through oxidation, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Formation of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide moiety is synthesized separately and then coupled with the quinoline core through a sulfonamide formation reaction, using reagents like sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of sulfonamide derivatives with different substituents.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The tetrahydroquinolinone core is a common feature in bioactive molecules. Key comparisons include:
Structural Insights :
- Substitution at the 6-position with a sulfonamide (vs. carboxamide or bicyclooctane esters) enhances hydrogen-bonding capacity, critical for enzyme active-site interactions .
Functional Group Analysis
- Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing solubility and bioavailability .
- Ethylthiophene vs. Thiazole : The 5-ethylthiophene group in the target compound may confer greater lipophilicity than thiazole derivatives, impacting membrane permeability .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic compound with a unique chemical structure that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.46 g/mol |
| CAS Number | 954640-46-1 |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure includes a quinoline core and a sulfonamide group, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is crucial for its potential anticancer effects.
- Receptor Modulation : It may also act on certain receptors that are implicated in inflammatory responses and other cellular processes.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been reported to induce apoptosis in cancer cells through various pathways including the modulation of Bcl-2 family proteins and caspases .
Antimicrobial Properties
Research indicates that sulfonamide derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves inhibition of bacterial folate synthesis . In vitro studies have demonstrated that similar compounds exhibit effective antibacterial and antifungal properties.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related quinoline derivative in inhibiting tumor growth in xenograft models. The compound demonstrated a dose-dependent reduction in tumor size and enhanced survival rates in treated mice compared to controls .
Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested, showcasing its potential as an antimicrobial agent .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Future Directions
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into structure–activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing potential side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the tetrahydroquinoline core with sulfonamide derivatives. Key steps include:
- Tetrahydroquinoline formation : Cyclization of substituted anilines with β-keto esters under acidic conditions .
- Sulfonylation : Reaction of the tetrahydroquinoline intermediate with 5-ethylthiophene-2-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Factors : Moisture-sensitive reagents require anhydrous conditions; temperature control (0–5°C during sulfonylation) minimizes side reactions like hydrolysis .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group on thiophene at δ 1.2–1.4 ppm; tetrahydroquinoline carbonyl at δ 170–175 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 447.1) and purity (>98%) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline ring and sulfonamide orientation .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Fluorometric assays for dihydropteroate synthase (DHPS) or carbonic anhydrase IX .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., U87MG glioma) at 10–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for analogs?
- Methodological Answer :
- Variation of substituents : Compare analogs with ethyl (current compound) vs. isopropyl or benzyl groups on the thiophene sulfonamide. For example, a butyl group on the tetrahydroquinoline increases lipophilicity but may reduce solubility, affecting membrane permeability .
- Data normalization : Use standardized assays (e.g., fixed pH, serum-free conditions) to isolate structural effects from experimental variability .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to DHPS, explaining discrepancies in IC50 values .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising activity?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl on the butyl chain) or formulate as a sodium sulfonate salt .
- Metabolic stability : Replace labile esters (e.g., ethyl thiophene) with bioisosteres like trifluoromethyl .
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate for improved oral bioavailability .
Q. How can biophysical techniques elucidate the mechanism of enzyme inhibition?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to DHPS (KD < 50 nM indicates high affinity) .
- Crystallography : Co-crystallize the compound with DHPS to identify hydrogen bonds between the sulfonamide and Thr121/Ser128 residues .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy-driven binding, confirming hydrophobic interactions with the tetrahydroquinoline core .
Q. What experimental approaches address stability challenges under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Degradation peaks at pH < 3 suggest acid-sensitive amide bonds .
- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points (>200°C indicates robustness for formulation) .
- Light sensitivity : UV-Vis spectroscopy (λmax 280 nm) tracks photodegradation; amber glass vials prevent decomposition .
Emerging Research Directions
Q. Can this compound be repurposed for non-traditional targets (e.g., neurodegenerative diseases)?
- Methodological Answer :
- Target prediction : Use SwissTargetPrediction to identify off-target interactions (e.g., acetylcholinesterase or tau protein) .
- In vitro models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H2O2-induced apoptosis) .
Q. How do computational methods improve SAR predictions for large-scale derivative libraries?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
